

Spectroscopic Profile of 3-Pyrrolidinol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Pyrrolidinol	
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This guide provides a comprehensive overview of the spectroscopic data for **3-pyrrolidinol** (CAS No: 40499-83-0), a versatile heterocyclic compound used in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-pyrrolidinol**, both ¹H and ¹³C NMR data provide characteristic signals corresponding to its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of **3-pyrrolidinol** exhibits distinct signals for the protons on the pyrrolidine ring and the hydroxyl and amine groups. The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for **3-Pyrrolidinol**



Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
H-3	~4.34	Multiplet	1H
H-2, H-5 (axial)	~2.76 - 2.82	Multiplet	2H
H-2, H-5 (equatorial)	~3.09	Multiplet	2H
H-4 (axial)	~1.70	Multiplet	1H
H-4 (equatorial)	~1.91	Multiplet	1H
N-H, O-H	~3.8	Broad Singlet	2H

Note: Data is compiled from publicly available spectra.[1][2] Solvent is typically CDCl₃.[2] The broad singlet for N-H and O-H is due to chemical exchange and its position can be variable.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **3- pyrrolidinol** molecule.

Table 2: 13C NMR Spectroscopic Data for 3-Pyrrolidinol

Assignment	Chemical Shift (δ) in ppm
C-3	~70.5
C-2, C-5	~50.0
C-4	~34.5

Note: Data is compiled from publicly available spectra.[3][4] Solvent is typically CDCl₃.[4]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a sample like **3-pyrrolidinol** is as follows:

• Sample Preparation: Dissolve approximately 5-10 mg of **3-pyrrolidinol** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] The



addition of a small amount of an internal standard like tetramethylsilane (TMS) might be used for referencing the chemical shifts to 0 ppm.

- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically consists of a powerful superconducting magnet.[6][7]
- Data Acquisition: The spectrometer is set to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[6] A series of radiofrequency pulses are applied to the sample, and the resulting signal, known as the Free Induction Decay (FID), is detected.[7] Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]
- Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called Fourier Transformation.[7] The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]

IR Data

The IR spectrum of **3-pyrrolidinol** shows characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 3: IR Spectroscopic Data for **3-Pyrrolidinol**



Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3300-3400 (broad)	N-H Stretch	Secondary Amine
3200-3500 (broad)	O-H Stretch	Alcohol
2850-2960	C-H Stretch	Alkane (CH ₂)
1450-1470	C-H Bend	Alkane (CH ₂)
1050-1150	C-O Stretch	Secondary Alcohol

Note: Data is compiled from general IR correlation tables and data for similar compounds like pyrrolidine.[10][11] The N-H and O-H stretching bands often overlap, resulting in a very broad absorption in that region.

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a liquid sample like **3-pyrrolidinol**:

- Sample Preparation (Neat Liquid): Since 3-pyrrolidinol is a liquid, a simple method is to
 place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr),
 which are transparent to infrared radiation.[10] The plates are then mounted in a sample
 holder.
- Alternative Sample Preparation (Solution): The sample can be dissolved in a solvent that has minimal interference in the IR region of interest, such as carbon tetrachloride (CCl₄).[10] The solution is then placed in a sample cell.
- Background Spectrum: A background spectrum of the empty instrument (or the salt plates/solvent) is recorded first. This is done to subtract any signals from the atmosphere (e.g., CO₂, H₂O) or the sample matrix.
- Sample Spectrum: The prepared sample is placed in the IR spectrometer's beam path. The
 instrument passes infrared radiation through the sample and a detector measures the
 amount of light that is transmitted at each frequency.[12]



• Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). This spectrum is then analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides information about the molecular weight and the fragmentation pattern of a compound.

MS Data

The mass spectrum of **3-pyrrolidinol** is obtained using an ionization technique, commonly electron ionization (EI), which involves bombarding the sample with a beam of high-energy electrons.[14]

Table 4: Mass Spectrometry Data for 3-Pyrrolidinol

m/z (Mass-to-Charge Ratio)	Interpretation
87	Molecular Ion [M]+
86	[M-H] ⁺
70	[M-OH]+ or [M-H ₂ O]+
58	Fragmentation ion
44	Fragmentation ion
30	Base Peak, [CH ₂ =NH ₂]+

Note: Data is compiled from the NIST WebBook and other spectral databases.[15][16] The molecular weight of **3-pyrrolidinol** is 87.12 g/mol .[3][15]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization mass spectrum is as follows:

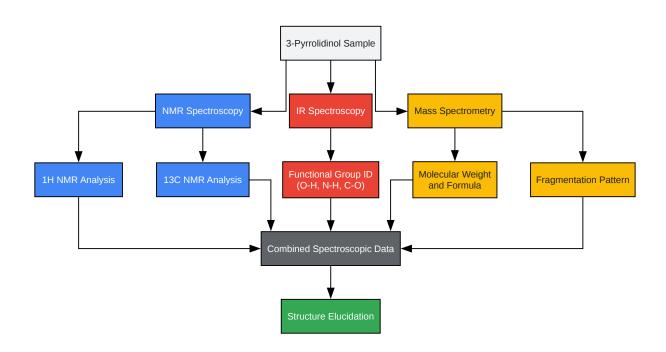


- Sample Introduction: A small amount of the 3-pyrrolidinol sample is introduced into the
 mass spectrometer, typically after being separated from a mixture using Gas
 Chromatography (GC-MS) or by direct infusion.[14][17] The sample is vaporized in a
 vacuum.[18]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam in an ion source.[19] This process knocks an electron off the molecule, forming a positively charged molecular ion (a radical cation).[14][18]
- Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral pieces.[18]
- Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
 accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.
 [19] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[18]
- Detection: A detector records the number of ions at each m/z value. The resulting data is
 plotted as a mass spectrum, which shows the relative abundance of each ion as a function of
 its m/z ratio.[14] The most abundant ion is designated as the base peak and is assigned a
 relative intensity of 100%.[19]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-pyrrolidinol**.





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Caption: Workflow for Spectroscopic Analysis of **3-Pyrrolidinol**.

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